10S-Lumateperone

Receptor Binding 5-HT2A Antagonism Affinity Ratio

10S-Lumateperone (CAS 1576240-16-8), the active enantiomer of the atypical antipsychotic lumateperone , is a synthetic organic molecule with a well-defined chiral tetracyclic structure (6bR,10aS). Unlike racemic mixtures or the 10R-isomer, this specific stereoisomer is the pharmacologically active form responsible for the unique dopamine phosphoprotein modulator (DPPM) mechanism, involving potent serotonin 5-HT2A receptor antagonism (Ki = 0.54 nM) and a dual presynaptic D2 partial agonist/postsynaptic D2 antagonist profile (Ki = 32 nM).

Molecular Formula C24H28FN3O
Molecular Weight 393.5 g/mol
Cat. No. B13436541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10S-Lumateperone
Molecular FormulaC24H28FN3O
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F
InChIInChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3/t20-,21+/m0/s1
InChIKeyHOIIHACBCFLJET-LEWJYISDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10S-Lumateperone (CAS 1576240-16-8) Procurement Guide: A Defined Stereoisomer for Antipsychotic R&D


10S-Lumateperone (CAS 1576240-16-8), the active enantiomer of the atypical antipsychotic lumateperone [1], is a synthetic organic molecule with a well-defined chiral tetracyclic structure (6bR,10aS) [2]. Unlike racemic mixtures or the 10R-isomer, this specific stereoisomer is the pharmacologically active form responsible for the unique dopamine phosphoprotein modulator (DPPM) mechanism, involving potent serotonin 5-HT2A receptor antagonism (Ki = 0.54 nM) and a dual presynaptic D2 partial agonist/postsynaptic D2 antagonist profile (Ki = 32 nM) [3]. Its differentiation arises from this precise stereochemical requirement for target engagement, making isomeric purity critical for reproducible research and therapeutic relevance.

Why 10S-Lumateperone Cannot Be Simply Replaced by Other Atypical Antipsychotics or Racemic Mixtures


Generic substitution with other atypical antipsychotics or even racemic lumateperone is not scientifically valid due to a convergence of stereospecific pharmacodynamic and clinical evidence [1]. 10S-Lumateperone's unique mechanism requires the (6bR,10aS) configuration for its dual-target engagement, resulting in a uniquely high 5-HT2A/D2 affinity ratio of ~59:1 [2]. This ratio is mathematically incomparable to alternatives like risperidone (12:1), olanzapine (12.4:1), or aripiprazole (0.18:1) [3]. This fundamental pharmacological distinction is clinically manifested in a tolerability profile that replaces dose-limiting D2-related effects with a distinct side-effect signature, and it enables superior efficacy on select symptom domains in head-to-head trials [4][5].

Quantitative Differentiation Guide for Procuring 10S-Lumateperone vs. Comparator Antipsychotics


Receptor Binding Selectivity: The 5-HT2A/D2 Ki Ratio Superiority over Risperidone, Olanzapine, and Aripiprazole

Procurement of 10S-Lumateperone is justified by its uniquely high 5-HT2A/D2 binding affinity ratio (~59:1), a direct quantitative measure of EPS-sparing potential. Lumateperone has a Ki of 0.54 nM at 5-HT2A and 32 nM at D2 [1]. This ratio is far superior to risperidone (12:1), olanzapine (12.4:1), and is a positive inverse of aripiprazole's ratio (0.18:1, indicating D2 preference) [2]. The conditions are in vitro binding assays using human recombinant receptors, as compiled from multiple independent sources.

Receptor Binding 5-HT2A Antagonism Affinity Ratio Antipsychotic Selectivity

D2 Receptor Partial Agonism: Quantifiably Weaker than Aripiprazole and Brexpiprazole

At the D2 receptor, 10S-Lumateperone functions as a partial agonist, but its intrinsic activity is significantly lower than other D2 partial agonists. A direct head-to-head in vitro study found that lumateperone's agonist activity was 'significantly less' than that of aripiprazole and brexpiprazole [1][2]. While precise EC50/Emax data are not provided in the located abstracts, the qualitative finding is consistently cited in multiple peer-reviewed reviews. This positions lumateperone as having a weaker D2 partial agonism, differentiating it from the stronger D2 partial agonists like aripiprazole, which can cause akathisia and other activating side effects.

D2 Partial Agonism Functional Assay Aripiprazole Brexpiprazole Cariprazine

Superior Clinical Efficacy on Negative Symptoms and Social Dysfunction vs. Risperidone

In a direct head-to-head active-controlled clinical trial, lumateperone 60 mg demonstrated superiority over risperidone 4 mg in treating specific symptom domains. It was equally effective for positive symptoms but showed a statistically significant advantage in improving both negative symptoms and social dysfunction in patients with schizophrenia [1][2]. Post hoc analyses further confirmed that lumateperone 42 mg significantly improved symptoms related to social functioning compared to a placebo- and active-controlled baseline [3].

Negative Symptoms Social Dysfunction Risperidone PANSS Clinical Trial

Differentiated Tolerability Profile: Lower Weight Gain, Prolactin, and EPS vs. Risperidone

Pooled clinical trial data show a consistently superior tolerability profile for lumateperone compared to risperidone. The incidence of treatment-emergent weight increase was lower with lumateperone (2.0%) vs. risperidone (6.3%) [1]. Mean changes from baseline in prolactin and other metabolic parameters were smaller for lumateperone than for risperidone [2]. Furthermore, new-onset metabolic syndrome developed in significantly fewer patients on lumateperone (13%) compared to those on risperidone (25%) [3]. This profile is a direct consequence of its receptor binding selectivity.

Tolerability Weight Gain Prolactin EPS Risperidone Metabolic Syndrome

In Vivo Functional 5-HT2A Antagonism: Potent Blockade of DOI-Induced Head Twitch at 0.09 mg/kg

10S-Lumateperone's potent 5-HT2A antagonism was functionally confirmed in vivo by blocking the DOI-induced head-twitch response with an ID50 of 0.09 mg/kg p.o. [1]. A related model using the 5-HT2A agonist quipazine reported an ED50 of 0.12 mg/kg [2]. This functional data supports the in vitro binding affinity (Ki=0.54 nM) and is critical for translating in vitro potency to a whole-animal pharmacodynamic model. While direct comparator ID50 values for other antipsychotics in this specific assay were not found in this search, the very low dose required for full suppression indicates high functional potency.

5-HT2A Head Twitch Response In Vivo Model DOI Functional Assay

Brain Target Engagement: D2 Receptor Occupancy Lower Than Typical Antipsychotics at Therapeutic Dose

A human PET study evaluating ITI-007 (10S-lumateperone) demonstrated a distinctly low D2 receptor occupancy at therapeutic doses. At 10 mg, striatal D2 occupancy was only ~12%, and at 40 mg, it reached a peak of ~39% [1][2]. This is significantly lower than the 60-80% occupancy threshold associated with typical antipsychotic efficacy and EPS risk, as seen with agents like risperidone and haloperidol. Simultaneously, high (>80%) 5-HT2A occupancy was achieved [1]. This differentiated occupancy pattern explains the clinical EPS-sparing profile and constitutes direct translational evidence from Phase I human studies.

PET Imaging D2 Occupancy Striatum Therapeutic Window EPS

Procurement Application Scenarios for 10S-Lumateperone Based on Differential Evidence


Development of Antipsychotics Targeting Negative Symptoms & Cognitive Dysfunction

Direct head-to-head trial evidence demonstrates lumateperone's superiority over risperidone in treating negative symptoms and social dysfunction [1]. Procure 10S-lumateperone as a reference standard or lead scaffold for drug discovery programs specifically targeting these high-unmet-need symptom domains, where other atypical antipsychotics show limited efficacy.

Pharmacological Tool for Studying Selectivity-Driven Tolerability

With a uniquely high 5-HT2A/D2 Ki ratio of ~59:1 and PET-confirmed low D2 occupancy at therapeutic doses, 10S-lumateperone is the ideal tool compound for investigating the mechanistic basis of EPS liability and metabolic side effects [2][3]. Use it to dissect D2-dependent vs. D2-independent adverse-effect pathways.

Investigating Dual Dopaminergic Modulation in Neuropsychiatric Models

10S-Lumateperone is one of the few clinically validated molecules exhibiting presynaptic D2 partial agonism and postsynaptic D2 antagonism [4]. Its weak intrinsic D2 partial agonist activity, significantly less than aripiprazole, makes it a critical control for studying the role of D2 signal strength on behavioral and neurochemical endpoints [5].

In Vivo 5-HT2A Target Engagement Assessment in Rodent Models

The potent functional blockade of DOI-induced head-twitch at 0.09 mg/kg p.o. provides a validated, low-dose in vivo assay readout [6]. Procure for pharmacokinetic/pharmacodynamic (PK/PD) studies where confirmation of central 5-HT2A antagonism is required, utilizing this established behavioral endpoint.

Quote Request

Request a Quote for 10S-Lumateperone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.